molecular formula C12H8O2 B14675600 2-Hydroxyacenaphthylen-1(2H)-one CAS No. 33928-29-9

2-Hydroxyacenaphthylen-1(2H)-one

Cat. No.: B14675600
CAS No.: 33928-29-9
M. Wt: 184.19 g/mol
InChI Key: WREJKEDFEUAPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyacenaphthylen-1(2H)-one is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a hydroxyl group attached to the acenaphthylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyacenaphthylen-1(2H)-one typically involves the reaction of acenaphthene with an oxidizing agent. One common method is the oxidation of acenaphthene using potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds through the formation of acenaphthenequinone, which is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may also be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyacenaphthylen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or alkaline conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Acenaphthenequinone.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Hydroxyacenaphthylen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyacenaphthylen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyacenaphthene: Similar structure but lacks the ketone group.

    Acenaphthenequinone: Oxidized form with two ketone groups.

    1-Hydroxyacenaphthene: Hydroxyl group attached at a different position.

Uniqueness

2-Hydroxyacenaphthylen-1(2H)-one is unique due to the presence of both a hydroxyl group and a ketone group within the acenaphthylene structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

33928-29-9

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

2-hydroxy-2H-acenaphthylen-1-one

InChI

InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11,13H

InChI Key

WREJKEDFEUAPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.